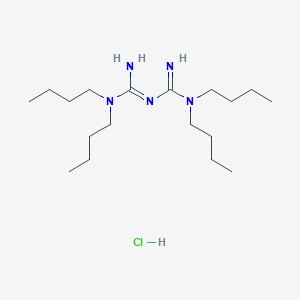
N1,N1,N5,N5-tetrakis(n-butyl)biguanide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N1,N5,N5-tetrakis(n-butyl)biguanide hydrochloride is a synthetic organic compound known for its antimicrobial properties. It is commonly used in various industrial and medical applications due to its effectiveness in inhibiting the growth of bacteria and fungi. This compound is a derivative of biguanide, a class of compounds known for their broad-spectrum antimicrobial activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1,N1,N5,N5-tetrakis(n-butyl)biguanide hydrochloride typically involves the reaction of biguanide with n-butylamine. The process can be summarized as follows:
Step 1: Biguanide is reacted with an excess of n-butylamine in the presence of a suitable solvent such as ethanol or methanol.
Step 2: The reaction mixture is heated under reflux conditions for several hours to ensure complete reaction.
Step 3: The product is then precipitated by adding hydrochloric acid, which converts the free base into its hydrochloride salt.
Step 4: The precipitate is filtered, washed with cold solvent, and dried under vacuum to obtain the pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to mix biguanide and n-butylamine.
Continuous Stirring: Ensuring thorough mixing and reaction through continuous stirring.
Controlled Heating: Maintaining optimal temperature and pressure conditions to maximize yield.
Purification: Employing industrial filtration and drying techniques to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N1,N1,N5,N5-tetr
Eigenschaften
IUPAC Name |
1,1-dibutyl-2-(N,N-dibutylcarbamimidoyl)guanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39N5.ClH/c1-5-9-13-22(14-10-6-2)17(19)21-18(20)23(15-11-7-3)16-12-8-4;/h5-16H2,1-4H3,(H3,19,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDKNYAPYWGLSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=NC(=N)N(CCCC)CCCC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CCCC)/C(=N/C(=N)N(CCCC)CCCC)/N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
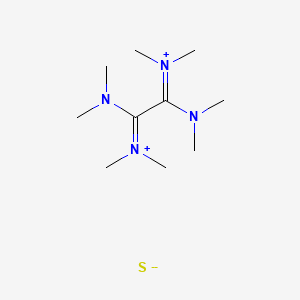
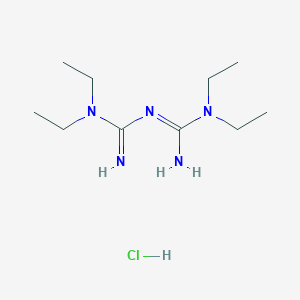
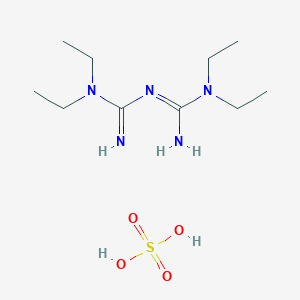
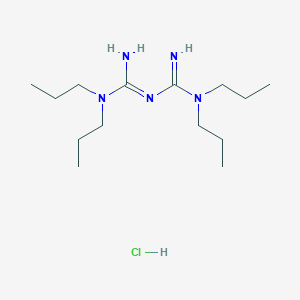
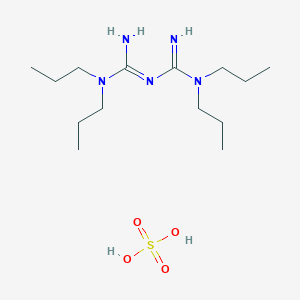
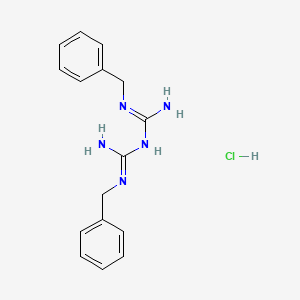
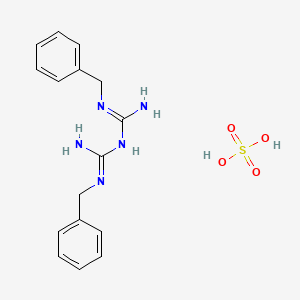
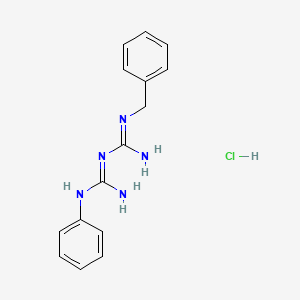
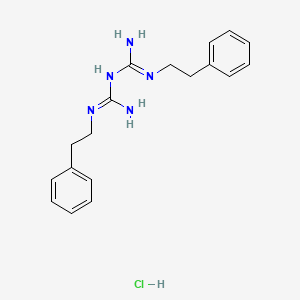
![butyl-[N'-(N'-butylcarbamimidoyl)carbamimidoyl]azanium;chloride](/img/structure/B8045757.png)
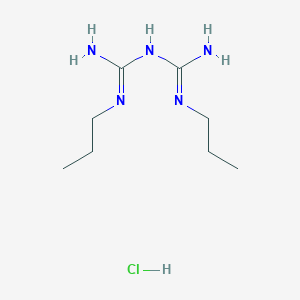
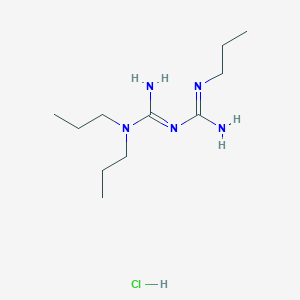
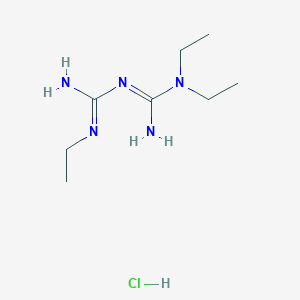
![[N'-(N'-benzylcarbamimidoyl)carbamimidoyl]azanium;chloride](/img/structure/B8045782.png)
